molecular formula C31H30F3NO2 B14948228 N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

Cat. No.: B14948228
M. Wt: 505.6 g/mol
InChI Key: YRRCZBQHPZFAKZ-UHFFFAOYSA-N
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Description

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane core, a trifluoromethyl group, and a benzylphenoxy moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide typically involves multiple steps, including the formation of the adamantane core, introduction of the trifluoromethyl group, and coupling with the benzylphenoxy moiety. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, trifluoromethyl ketones for introducing the trifluoromethyl group , and various oxidizing and reducing agents for modifying the functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. The benzylphenoxy moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide stands out due to its unique combination of an adamantane core, trifluoromethyl group, and benzylphenoxy moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C31H30F3NO2

Molecular Weight

505.6 g/mol

IUPAC Name

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C31H30F3NO2/c32-31(33,34)25-10-11-28(37-27-9-5-4-8-24(27)15-20-6-2-1-3-7-20)26(16-25)35-29(36)30-17-21-12-22(18-30)14-23(13-21)19-30/h1-11,16,21-23H,12-15,17-19H2,(H,35,36)

InChI Key

YRRCZBQHPZFAKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)OC5=CC=CC=C5CC6=CC=CC=C6

Origin of Product

United States

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